molecular formula C11H7FN2 B8536799 Fluoro-quinolin-6-yl-acetonitrile

Fluoro-quinolin-6-yl-acetonitrile

Cat. No. B8536799
M. Wt: 186.18 g/mol
InChI Key: CQFTUMXOZZVYIL-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A solution of quinolin-6-yl-acetonitrile (1.06 g, 6.3 mmol) in tetrahydrofuran (40 mL) was cooled to −78° C. to which tert-butyl lithium (0.8 M in pentane, 7.6 mmol, 7.9 mL) was added in a dropwise fashion over 10 minutes. After the addition was complete the mixture was stirred at −78° C. for 30 min before a solution of N-fluorodi(benzenesulfonyl)-amine (1.5 eq., 9.45 mmol, 3.0 g) in tetrahydrofuran (10 mL) was added. The reaction mixture was stirred for 2 hours at −78° C. before water was added followed by aqueous NaHCO3. The mixture was extracted with dichloromethane (3×80 mL), dried (Na2SO4) and concentrated in vacuo onto silica gel and purified via flash column chromatography (SiO2, hexane:ethyl acetate 100/0-50/50) to return the title compound as a red solid (520 mg, 2.8 mmol, 44%). 1H NMR 500 MHz (DMSO-d6) δ 6.05 (1H, d), 7.66 (1H, dd), 7.95 (1H, dd), 8.19 (1H, d), 8.32 (1H, t), 8.55 (1H, d), 9.03 (1H, dd); MS (m/z) 187 [M+H+]+.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
44%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][C:7]([CH2:11][C:12]#[N:13])=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C([Li])(C)(C)C.[F:19]N(S(C1C=CC=CC=1)(=O)=O)S(C1C=CC=CC=1)(=O)=O.C([O-])(O)=O.[Na+]>O1CCCC1.O>[F:19][CH:11]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[N:1]=[CH:2][CH:3]=[CH:4]2)[C:12]#[N:13] |f:3.4|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
N1=CC=CC2=CC(=CC=C12)CC#N
Name
Quantity
7.9 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
FN(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in a dropwise fashion over 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
After the addition
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with dichloromethane (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo onto silica gel
CUSTOM
Type
CUSTOM
Details
purified via flash column chromatography (SiO2, hexane:ethyl acetate 100/0-50/50)

Outcomes

Product
Name
Type
product
Smiles
FC(C#N)C=1C=C2C=CC=NC2=CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.8 mmol
AMOUNT: MASS 520 mg
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 44.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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